3,5-Dibromofuran-2-carboxylic acid
Overview
Description
3,5-Dibromofuran-2-carboxylic acid is a brominated derivative of furan, a heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the furan ring and a carboxylic acid group at the 2nd position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromofuran-2-carboxylic acid typically involves the bromination of furan derivatives. One common method is the bromination of furan-2-carboxylic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3rd and 5th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromofuran-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3,5-tricarboxylic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 3,5-diaminofuran-2-carboxylic acid and 3,5-dithiolfuran-2-carboxylic acid.
Oxidation Reactions: Major products include furan-2,3,5-tricarboxylic acid.
Reduction Reactions: Products include 3,5-dibromofuran-2-methanol and 3,5-dibromofuran-2-aldehyde.
Scientific Research Applications
3,5-Dibromofuran-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of advanced materials, including polymers and resins.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of 3,5-Dibromofuran-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. In material science, it may participate in polymerization reactions to form cross-linked networks.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromofuran-2-carboxylic acid
- Methyl 5-bromofuran-2-carboxylate
- Ethyl 5-bromofuran-2-carboxylate
- 5-Bromofuran-2-carbaldehyde
Uniqueness
3,5-Dibromofuran-2-carboxylic acid is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
3,5-dibromofuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2O3/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABKAGDBOCDYBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1Br)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305374 | |
Record name | 3,5-dibromofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32460-08-5 | |
Record name | NSC170575 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170575 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-dibromofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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